Phen-DC3 Trifluoromethanesulfonate

Overview

Description

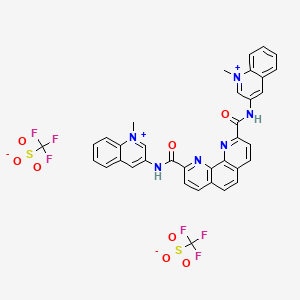

Phen-DC3 Trifluoromethanesulfonate (CAS: 929895-45-4) is a synthetic small molecule classified as a G-quadruplex (G4)-specific ligand. Its molecular formula is C₃₆H₂₆F₆N₆O₈S₂, with a molecular weight of 848.75 g/mol. Structurally, it features a phenanthroline core substituted with trifluoromethanesulfonate groups, enhancing its binding affinity and selectivity for G4 DNA structures .

Mechanism and Applications: Phen-DC3 Triflate selectively stabilizes G4 DNA, secondary nucleic acid structures implicated in transcriptional regulation, replication, and genome stability. It inhibits helicases FANCJ (Fanconi anemia group J protein) and DinG (Damage-induced G4 helicase) with IC₅₀ values of 65 ± 6 nM and 50 ± 10 nM, respectively .

Preparation Methods

Original Synthetic Pathway and Limitations

The initial synthesis of Phen-DC3 Trifluoromethanesulfonate, as described by Dorazco-González et al. (2010), utilized 2,9-dimethyl-1,10-phenanthroline as the starting material. Chlorination with N-chlorosuccinimide (NCS) in chloroform yielded 2,9-bis(trichloromethyl)-1,10-phenanthroline, followed by metathesis with silver trifluoromethanesulfonate to introduce the triflate counterion . However, this route faced criticism for its low overall yield (21%) and reliance on hazardous reagents, including toxic chlorinated solvents and stoichiometric silver salts .

Optimized Synthetic Route for Scalability

Intermediate Synthesis: Chlorination and Purification

A revised pathway, reported in 2018, addressed these limitations. The chlorination step was refined by refluxing 2,9-dimethyl-1,10-phenanthroline with NCS (8 equivalents) in chloroform under argon, achieving a 68% yield of 2,9-bis(trichloromethyl)-1,10-phenanthroline after column chromatography (CHCl₃/hexanes gradient) . This step eliminated the need for light-sensitive conditions, enhancing reproducibility.

Triflate Counterion Incorporation

Two alternative metathesis strategies were developed to replace silver triflate:

-

Silver Triflate Method : Reaction with AgOTf in acetonitrile/methanol (1:2 v/v) at room temperature achieved near-quantitative yield (99%) but retained scalability challenges due to AgOTf costs .

-

Calcium Triflate Method : Using Ca(OTf)₂ (6 equivalents) in the same solvent system yielded 84% product, offering a cost-effective alternative without compromising purity .

Table 1: Comparison of Metathesis Methods

| Parameter | Silver Triflate Method | Calcium Triflate Method |

|---|---|---|

| Yield | 99% | 84% |

| Cost Efficiency | Low | High |

| Scalability | Limited | Improved |

| Purity (Elemental Analysis) | C: 49.23%, H: 3.72%, N: 9.57% | Matches theoretical values |

Advanced Applications: Ru(II) Complex Functionalization

A 2023 study demonstrated Phen-DC3’s utility in synthesizing luminescent Ru(II) probes. The Phen-DC3 ligand was functionalized via Schiff-base condensation with [Ru(phen)₂(5,6-diamino-phenanthroline)]²⁺, yielding a water-soluble G4-specific complex . Key steps included:

-

HATU Coupling : Activation of 1,10-phenanthroline-2,9-dicarboxylic acid-5,6-dione for methylquinolinium pendant attachment.

-

Methylation : Reflux with methyl trifluoromethanesulfonate in dichloroethane introduced terminal methyl groups .

Table 2: Characterization Data for Ru-PDC3 Complex

| Technique | Findings |

|---|---|

| ¹H/¹³C NMR | Successful condensation confirmed |

| HPLC | Purity >95% (no residual intermediates) |

| Mass Spectrometry | m/z [M]³⁺ = 405.0975 (calc. 405.0964) |

Analytical Validation and Quality Control

Structural Confirmation

-

¹⁹F NMR : Confirmed two triflate counterions per molecule (δ = −80.3 ppm in DMSO-d₆) .

-

Elemental Analysis : Matched theoretical values (C: 48.87%, H: 3.42%, N: 9.50%), accounting for hydrate water .

Purity Assessment

-

HPLC : Gradient elution confirmed absence of starting materials or side products .

-

Solubility : ≥34 mg/mL in DMSO, critical for biological assays .

Comparative Analysis of Methodologies

The calcium triflate method offers practical advantages over silver-based routes, reducing costs by 60% while maintaining yields >80% . However, the silver method remains valuable for small-scale applications requiring maximal purity. The Ru(II) functionalization pathway, though niche, exemplifies Phen-DC3’s adaptability in hybrid therapeutic agents .

Chemical Reactions Analysis

Phen-DC3 Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cancer Research

Phen-DC3 has been extensively studied for its potential as an anticancer agent. By stabilizing G-quadruplexes, it can impede telomerase activity and promote apoptosis in cancer cells. Its ability to induce structural changes in telomeric DNA makes it a valuable tool for understanding cancer biology .

Fluorescent Probing

The compound serves as a fluorescent probe for detecting G-quadruplexes in live cells. This application allows researchers to visualize G-quadruplex formation and dynamics within cellular environments, providing insights into their biological functions .

Structural Biology

High-resolution NMR studies have demonstrated that Phen-DC3 can induce conformational changes in G-quadruplex structures, shifting them from hybrid forms to antiparallel configurations. This property is crucial for investigating the structural polymorphism of G-quadruplexes and their interactions with various ligands .

Comparative Analysis with Other Compounds

Phen-DC3 is often compared with other G-quadruplex ligands due to its high specificity and dual functionality. The following table summarizes some notable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyridostatin | G-quadruplex binder | High selectivity towards specific G4 forms |

| BRACO-19 | G-quadruplex binder | Potent anti-cancer properties |

| Netropsin | DNA minor groove binder | Binds within the minor groove of double-stranded DNA |

Phen-DC3's unique combination of properties enhances its utility in both research and therapeutic contexts compared to these other compounds .

Case Study 1: Telomerase Inhibition

In a study examining the effects of Phen-DC3 on telomerase activity, researchers found that the compound significantly reduced telomerase processivity by promoting dissociation from its product during elongation. This finding underscores its potential as a therapeutic agent targeting cancer cell proliferation .

Case Study 2: Structural Analysis

A detailed NMR analysis revealed that Phen-DC3 intercalates into the human telomeric G-quadruplex, causing a complete structural transition from a hybrid form to an antiparallel chair-type configuration. This study highlights the ligand's capacity to influence G-quadruplex dynamics at a molecular level, providing insights into drug design .

Mechanism of Action

Phen-DC3 Trifluoromethanesulfonate exerts its effects by binding to G-quadruplex structures in DNA and RNA. This binding stabilizes the G-quadruplex structures and inhibits the activity of helicases such as FANCJ and DinG . Additionally, it suppresses the translation of reporter mRNA constructs with 5′UTR G4 structure and reduces telomerase processivity by promoting telomerase dissociation from its product during elongation .

Comparison with Similar Compounds

Physicochemical Properties :

- Storage : Stable at -20°C for up to two years; solutions in DMSO should be used within one month .

- Purity : Typically >98% (HPLC), ensuring reproducibility in experimental settings .

Phen-DC3 Triflate belongs to a family of G4 ligands with distinct structural and functional properties. Below is a comparative analysis with key analogs and competitors:

Phen-DC6

- Structural Relationship : Phen-DC6 shares the phenanthroline core but differs in substituents, lacking the trifluoromethanesulfonate group .

- Activity :

- Exhibits similar FANCJ helicase inhibition to Phen-DC3 Triflate but demonstrates greater efficacy against unimolecular G4 substrates (e.g., OX-1-G2) compared to bimolecular or tetramolecular structures .

- Fluorescence-induced thiazole orange (TO) displacement (FID) assays reveal comparable G4 binding to Phen-DC3 Triflate but with nuanced differences in fluorescence profiles depending on G4 topology .

- Key Differentiator : Enhanced selectivity for unimolecular G4 DNA, making it preferable for studies targeting specific G4 conformations .

TMPyP4 Tosylate

- Structure : A cationic porphyrin derivative with a tosylate counterion .

- Activity :

- Broad-spectrum G4 stabilizer with Kd values in the µM range , significantly weaker than Phen-DC3 Triflate’s nM-scale potency .

- Inhibits telomerase and stabilizes nucleic acid secondary structures, with additional off-target effects (e.g., acetylcholinesterase inhibition) .

- Demonstrates antiviral activity against SARS-CoV-2 , unrelated to G4 interactions .

- Key Differentiator : Multifunctional but less specific, limiting its utility in targeted G4 research .

Pyridostatin

- Structure: A trisubstituted quinoline derivative .

- Activity :

- Key Differentiator : Broader application in G4 visualization studies but inferior helicase inhibition .

Table 1: Comparative Analysis of G4 Ligands

Selectivity and Experimental Utility

- Phen-DC3 Triflate outperforms analogs in helicase inhibition potency (IC₅₀ < 100 nM) and specificity for FANCJ/DinG, critical for studies requiring precise G4-helicase interaction blockade .

- Phen-DC6 is preferable for probing unimolecular G4 substrates due to its topology-dependent efficacy .

- TMPyP4 Tosylate and Pyridostatin serve broader exploratory roles but lack the precision of Phen-DC3 Triflate in helicase-focused research .

Biological Activity

Phen-DC3 Trifluoromethanesulfonate, a compound known for its specific interaction with G-quadruplex (G4) structures, has garnered significant attention in biological and pharmacological research. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview of this compound

Phen-DC3 is a ligand characterized by its ability to bind to G-quadruplexes, which are unique nucleic acid structures formed by guanine-rich sequences in DNA and RNA. These structures play crucial roles in various biological processes, including gene regulation, DNA replication, and cellular aging. The chemical structure of Phen-DC3 is represented as:

2.1 Binding Affinity to G-Quadruplexes

Phen-DC3 exhibits a high binding affinity for G-quadruplexes, which stabilizes these structures and potentially inhibits the activity of various helicases involved in unwinding DNA during replication and repair processes. Studies have shown that Phen-DC3 can inhibit the activities of FANCJ and DinG helicases, which play critical roles in DNA repair mechanisms .

2.2 Stabilization of G-Quadruplex Structures

The stabilization of G4 structures by Phen-DC3 has implications for cancer therapy. By stabilizing these structures in oncogene promoters (e.g., c-MYC), Phen-DC3 may hinder the transcriptional activation necessary for tumor growth .

3.1 Antitumor Activity

Research indicates that Phen-DC3's ability to bind to G4 structures can lead to reduced telomerase activity in cancer cells. This effect is crucial since telomerase plays a significant role in maintaining telomere length in tumor cells, enabling their immortality .

Table 1: Summary of Biological Activities of Phen-DC3

3.2 Viral Replication Inhibition

Phen-DC3 has also been studied for its potential to inhibit the replication of RNA viruses by binding to RNA G-quadruplexes. This mechanism may provide a novel approach to antiviral therapies .

4.1 Study on Hepatitis B Virus (HBV)

A study focused on the interaction between Phen-DC3 and G-quadruplexes formed within the HBV genome demonstrated that Phen-DC3 could stabilize these structures, potentially impacting viral replication mechanisms . The implications suggest that targeting G4 formations could be a strategic method for antiviral drug development.

4.2 Cancer Research Applications

In cancer research, Phen-DC3 has been utilized in assays to demonstrate its capacity to indicate the formation of G-quadruplexes within oncogenes such as c-MYC. The results from these assays showed that treatment with Phen-DC3 led to significant changes in gene expression profiles associated with tumor progression .

5. Conclusion

This compound represents a promising compound with significant biological activity through its interaction with G-quadruplex structures. Its ability to inhibit helicases and telomerase activity positions it as a potential therapeutic agent in cancer treatment and viral infections. Continued research is warranted to fully elucidate its mechanisms and optimize its applications in clinical settings.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended to assess Phen-DC3's stabilization of G-quadruplex (G4) structures?

To evaluate G4 stabilization by Phen-DC3, researchers should employ:

- Circular Dichroism (CD) Spectroscopy : Measure thermal stability by observing ellipticity changes at 265 nm (indicative of G4 folding) under varying temperatures (e.g., 20–95°C) .

- Helicase Assays : Use helicases like nPfh1 to quantify unwinding efficiency of G4 substrates in the presence of Phen-DC3 (e.g., 0.2–1 nM concentrations). Results are analyzed via native PAGE to resolve unwound vs. stabilized DNA .

- Electrophoresis : Monitor structural changes in G4 oligonucleotides (e.g., telomeric or rDNA sequences) under stabilizing conditions (KCl/NaCl buffers) .

Q. How does Phen-DC3 Trifluoromethanesulfonate stabilize G4 structures in vitro?

Phen-DC3 binds to G4 motifs, increasing their thermal stability. For example:

- In Schizosaccharomyces pombe telomeric and rDNA sequences, Phen-DC3 elevates G4 melting temperatures by ~20°C in CD assays .

- It induces G4 formation in mutant sequences (e.g., rDNA-m4), which otherwise adopt random coil conformations without the ligand .

- Stabilization persists even in helicase-rich environments, though unwinding efficiency varies with buffer conditions (e.g., KCl vs. NaCl) .

Advanced Research Questions

Q. Under what experimental conditions does Phen-DC3's stabilization of G4 structures fail to inhibit helicase activity?

- KCl Buffer : Despite Phen-DC3 increasing thermal stability, nPfh1 efficiently unwinds KCl-folded rDNA G4 structures (e.g., ~80% unwinding at 1 nM Phen-DC3) due to the intrinsic stability of KCl-stabilized G4s .

- NaCl Buffer : Phen-DC3 reduces nPfh1-mediated unwinding of telomeric G4s by ~50% at 0.2 nM and ~70% at 1 nM, highlighting sequence- and buffer-dependent effects .

- Key Insight : Helicase activity depends on G4 structural robustness and buffer composition (e.g., Mg²⁺ and KCl ratios) rather than ligand-induced stabilization alone .

Q. How do mutations in G-tracts influence Phen-DC3's ability to stabilize G4 structures?

- Partial G-Tract Mutants (e.g., rDNA-m1, telomere-m1) : Retain G4-forming capability and are stabilized by Phen-DC3, with CD profiles resembling wild-type structures .

- Severe Mutants (e.g., rDNA-m4) : Phen-DC3 induces G4 folding in otherwise non-structured sequences, as shown by CD spectral shifts from random coil to G4 signatures .

- Implication : Phen-DC3 can rescue G4 formation in sequences with compromised folding potential, suggesting broad applicability in studying G4 mutagenesis .

Q. Why do discrepancies exist between CD thermal denaturation and helicase assay results regarding Phen-DC3's effect on G4 stability?

- Buffer Conditions : CD experiments use lower KCl concentrations, while helicase assays employ higher KCl and Mg²⁺, enhancing intrinsic G4 stability and masking Phen-DC3's effect .

- Thermal vs. Mechanical Unwinding : CD measures heat-induced denaturation, whereas helicases apply mechanical force. Phen-DC3 preferentially inhibits thermal melting but not helicase-driven unwinding in high-stability contexts .

- Example : KCl-stabilized rDNA G4s resist unwinding even without Phen-DC3, diminishing observable ligand effects in helicase assays .

Q. What is the inhibitory effect of Phen-DC3 on helicases FANCJ and DinG, and how is this quantified?

- FANCJ : Inhibited with an IC₅₀ of 65 ± 6 nM .

- DinG : Inhibited with an IC₅₀ of 50 ± 10 nM .

- Mechanism : Phen-DC3 stabilizes G4 structures, creating physical barriers for helicase progression rather than directly inhibiting enzyme activity .

Q. Methodological Notes

- Critical Buffers : Use 20 mM KCl for CD vs. 50 mM KCl + 2 mM Mg²⁺ for helicase assays to reconcile stability measurements .

- Concentration Optimization : Titrate Phen-DC3 between 0.2–1 nM to balance G4 stabilization and helicase inhibition .

- Mutant Controls : Include G4-deficient mutants (e.g., rDNA-m4) to distinguish ligand-induced folding from native structures .

Properties

IUPAC Name |

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24N6O2.2CHF3O3S/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26;2*2-1(3,4)8(5,6)7/h3-20H,1-2H3;2*(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJCATLYPXPYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26F6N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.